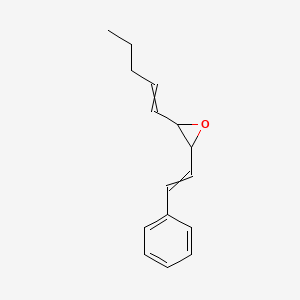
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound features a unique structure with a pentenyl group and a phenylethenyl group attached to the oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the oxirane ring.
Cyclization Reactions: Another approach is the cyclization of suitable precursors, such as halohydrins, under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds may involve large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of the oxirane ring can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: Similar in structure but lacks the pentenyl group.
Epichlorohydrin: Contains a chloromethyl group instead of the pentenyl and phenylethenyl groups.
1,2-Epoxybutane: A simpler oxirane with a butyl group.
Eigenschaften
CAS-Nummer |
88329-25-3 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-pent-1-enyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C15H18O/c1-2-3-5-10-14-15(16-14)12-11-13-8-6-4-7-9-13/h4-12,14-15H,2-3H2,1H3 |
InChI-Schlüssel |
SCZHQAJQRSMELU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1C(O1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
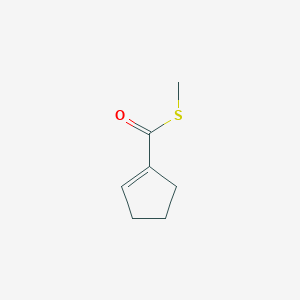
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
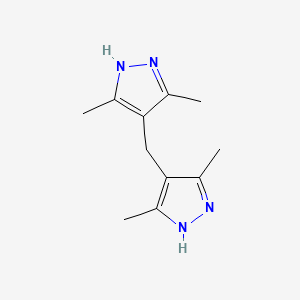
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
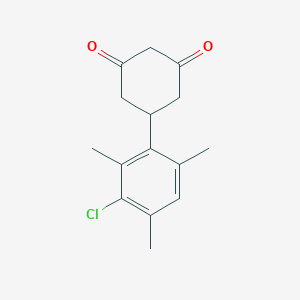
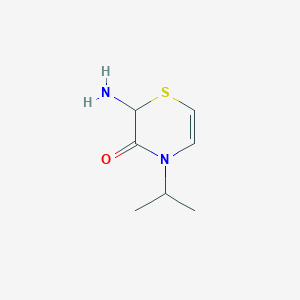
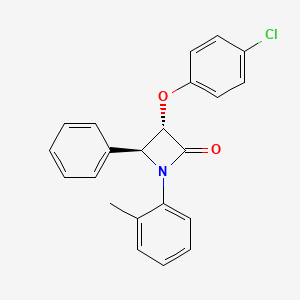

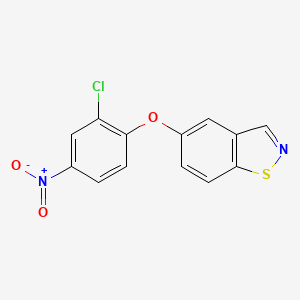
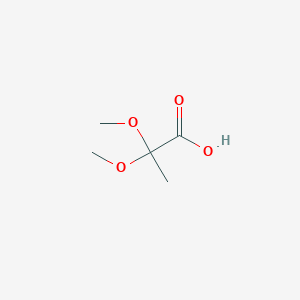
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
